Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Overview
Description
Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the molecular formula C14H25N3O3 . The molecule contains a total of 46 bonds, including 21 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[5.6]dodecane ring system, which includes three nitrogen atoms and one oxygen atom . The molecule has an average mass of 283.367 Da and a monoisotopic mass of 283.189606 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.37 g/mol .Scientific Research Applications
Mirror Symmetry in Triazaspiro Decene Derivatives
- The crystal structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was studied, revealing mirror symmetry and a chair conformation in the hexahydropyrimidine ring (Yongkwan Dong et al., 1999).
Synthetic Routes to Bifunctional Triazaspiro Derivatives
- Efficient and scalable synthetic routes were developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to your query, providing a foundation for novel compounds complementing piperidine ring systems (M. J. Meyers et al., 2009).
Development of Spirocyclic Amide Derivatives
- A novel synthesis route for spirocyclic amide derivatives was developed, including oxidative cleavage and amine coupling steps, highlighting the potential for generating new compounds (R. Srinivasan et al., 2012).
Synthesis and Properties of Triazaspiro Compounds
- Research on the synthesis of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, which are closely related to your compound, explored the preparation of mono- and di-substituted derivatives, offering insights into the versatility of these structures (R. A. Kuroyan et al., 1986).
Pathways in Spirocyclic Compound Reactions
- The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was studied, revealing insights into the reactivity of spirocyclic compounds and the formation of isomeric products (A. I. Moskalenko & V. Boev, 2012).
Properties
IUPAC Name |
tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-9-5-14(6-10-17)11(18)15-7-4-8-16-14/h16H,4-10H2,1-3H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAXWXREJIFKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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